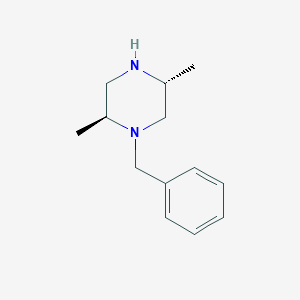

(2S,5R)-1-Benzyl-2,5-dimethylpiperazine

Description

(2S,5R)-1-Benzyl-2,5-dimethylpiperazine is a chiral piperazine derivative with the IUPAC name 1-benzyl-2,5-dimethylpiperazine (CAS: 260254-80-6 as its dihydrochloride salt) . It is synthesized via enantioselective resolution of racemic trans-2,5-dimethylpiperazine using camphoric acids, achieving >99% optical purity . The compound serves as a critical intermediate in the synthesis of selective δ-opioid receptor agonists, such as SNC 80 and DPI-221, which exhibit nanomolar affinity for δ receptors . Its stereochemistry (2S,5R) is confirmed by X-ray crystallography, and it plays a pivotal role in determining the pharmacological activity of derived ligands .

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(2S,5R)-1-benzyl-2,5-dimethylpiperazine |

InChI |

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1 |

InChI Key |

WJTCHBVEUFDSIK-NEPJUHHUSA-N |

SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)C |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Modified Piperazine Substituents

SNC 80

- Structure : Derived from (2S,5R)-1-Benzyl-2,5-dimethylpiperazine, SNC 80 incorporates a 4-allyl group and a benzamide moiety.

- Receptor Binding: Exhibits low nanomolar δ-opioid receptor affinity (Ki ≈ 2–5 nM) and >1,000-fold selectivity over μ-opioid receptors .

- Pharmacological Activity : Acts as a potent δ agonist in mouse vas deferens assays (IC₅₀ ≈ 88 nM) but lacks μ activity in guinea pig ileum models .

DPI-221

- Structure : Features a 3-fluorobenzyl substituent instead of benzyl.

- Receptor Binding : Higher δ selectivity (Ki = 2.0 nM for δ vs. 1,800 nM for μ) .

- In Vivo Effects : Orally active in increasing micturition intervals in rats (10 mg/kg) without inducing convulsions at therapeutic doses, unlike earlier δ agonists .

| Compound | δ Receptor Ki (nM) | μ Receptor Ki (nM) | δ/μ Selectivity | Key Structural Feature |

|---|---|---|---|---|

| SNC 80 | 2–5 | >1,000 | >200-fold | 4-Allyl, benzamide |

| DPI-221 | 2.0 | 1,800 | 900-fold | 3-Fluorobenzyl |

| Parent Compound* | N/A† | N/A† | N/A† | Benzyl, 2,5-dimethylpiperazine |

*Parent compound: this compound.

Stereoisomeric Comparisons

The stereochemistry of the piperazine core profoundly impacts biological activity:

Benzylpiperazine Analogues with Aryl Modifications

Substituents on the benzyl group influence receptor interactions:

Key Research Findings

- Stereochemical Precision: The (2S,5R) configuration is essential for δ-opioid activity. Even minor stereochemical deviations (e.g., 2S,5S) abolish receptor binding .

- Substituent Effects : Fluorination (e.g., DPI-221) or allylation (e.g., SNC 80) enhances δ selectivity and oral bioavailability .

- Safety Profiles: Benzyl derivatives with halogen substituents (e.g., 3-fluorobenzyl in DPI-221) reduce convulsive risks compared to non-halogenated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.